molecular formula C9H22N2 B3154392 n-Hexyl-1,3-propanediamine CAS No. 7748-29-0

n-Hexyl-1,3-propanediamine

Cat. No.: B3154392
CAS No.: 7748-29-0
M. Wt: 158.28 g/mol
InChI Key: UUWPMNGNEAEOIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

n-Hexyl-1,3-propanediamine: is an organic compound with the molecular formula C9H22N2 . It is a diamine, meaning it contains two amine groups (-NH2) attached to a hexyl chain. This compound is used in various industrial and scientific applications due to its unique chemical properties.

Safety and Hazards

The safety data sheets of related compounds suggest that they may cause skin irritation, serious eye irritation, and respiratory irritation . It’s recommended to use personal protective equipment and ensure adequate ventilation when handling such compounds .

Future Directions

The corrosion inhibiting properties of long-chain N-1-alkyl-1,3-propanediamines have been explored in the power industry . They have been used in the preparation and investigation of new anticorrosive and antifouling formulations for water–steam circuits of energy systems . This suggests potential future applications in industries requiring corrosion prevention.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: n-Hexyl-1,3-propanediamine can undergo oxidation reactions to form corresponding oxides.

    Reduction: It can be reduced to form various amine derivatives.

    Substitution: This compound can participate in substitution reactions where the amine groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

    Reducing Agents: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution Reagents: Halogenating agents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products:

    Oxides: Oxidation can yield oxides of this compound.

    Amine Derivatives: Reduction can produce various amine derivatives.

    Substituted Compounds: Substitution reactions can yield halogenated or other substituted derivatives.

Scientific Research Applications

Properties

IUPAC Name

N'-hexylpropane-1,3-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H22N2/c1-2-3-4-5-8-11-9-6-7-10/h11H,2-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUWPMNGNEAEOIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCNCCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H22N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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